[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC20322068
Molecular Formula: C12H16BN3O2
Molecular Weight: 245.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BN3O2 |
|---|---|
| Molecular Weight | 245.09 g/mol |
| IUPAC Name | 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-16-10(9)14-8-15-16/h5-8H,1-4H3 |
| Standard InChI Key | FNSXWGLWYTWHMF-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC=N3 |
Introduction
Synthesis
The synthesis of Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester typically involves two major steps:
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Formation of the Triazolo[1,5-a]pyridine Core:
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Cyclization of enaminonitriles with hydrazides under microwave irradiation is a common method.
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This reaction is efficient and eco-friendly due to the absence of catalysts or additives.
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Introduction of the Boronic Acid Pinacol Ester Group:
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Palladium-catalyzed borylation reactions are employed to functionalize the triazolopyridine core with a boronic acid pinacol ester group.
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Reaction conditions are optimized to achieve high yield and purity.
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Applications in Organic Synthesis
The compound's primary utility lies in its role as a reagent for Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds essential in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mechanism in Suzuki-Miyaura Reactions:
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The boronic ester group undergoes transmetalation with a palladium catalyst.
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This is followed by reductive elimination to form the desired biaryl or alkyl-aryl product.
Biological Activity
While Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester is primarily used as a chemical intermediate, derivatives of this class exhibit notable biological activities:
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Proteasome Inhibition: The compound's oxophilic nature enhances its binding affinity to proteasomes. This mechanism is under investigation for cancer therapies.
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Anti-inflammatory Properties: Related compounds have shown inhibition of prostaglandin E2 (PGE2) production in inflammation models.
Comparison with Similar Compounds
The triazolopyridine core imparts unique steric and electronic properties that influence reactivity and biological activity.
Industrial Production Considerations
For large-scale production:
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Microwave-assisted cyclization offers scalability with reduced energy consumption.
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Palladium-catalyzed borylation ensures high yields and minimal by-products.
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Optimization of reaction parameters (e.g., solvent choice, temperature) is critical for cost-effective manufacturing.
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